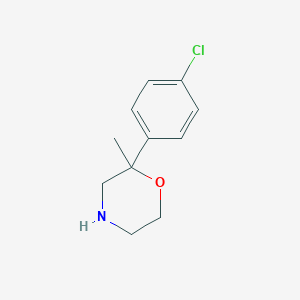

2-(4-Chlorophenyl)-2-methylmorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDDASQRAPIORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388923 | |

| Record name | 2-(4-chlorophenyl)-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-44-1 | |

| Record name | 2-(4-chlorophenyl)-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of 2 4 Chlorophenyl 2 Methylmorpholine

Emerging Synthetic Techniques for Morpholine-Containing Structures

The synthesis of morpholine (B109124) and its derivatives is a cornerstone of medicinal and materials chemistry. While traditional methods for constructing the morpholine scaffold have been well-established, the demand for more efficient, stereoselective, and environmentally benign processes has driven the development of novel synthetic strategies. These emerging techniques offer potential pathways to complex morpholine structures, including 2-(4-chlorophenyl)-2-methylmorpholine, by providing access to a diverse range of substituted analogs with high degrees of control.

Recent advancements have focused on transition metal-catalyzed reactions, photocatalysis, and novel one-pot procedures to streamline the synthesis of morpholine-containing compounds. These methods often provide advantages in terms of yield, stereoselectivity, and functional group tolerance compared to classical approaches.

Palladium-Catalyzed Carboamination:

A significant development in the synthesis of substituted morpholines is the use of palladium-catalyzed carboamination. This strategy enables the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gove3s-conferences.org The key step involves the intramolecular cyclization of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl bromide in the presence of a palladium catalyst. nih.gov This modular approach allows for variation in the substituents on the morpholine ring and has been successfully applied to the creation of a broad array of enantiopure cis-3,5-disubstituted morpholines, which are challenging to produce via traditional methods. nih.gov The substrates for this reaction are typically prepared in a few steps from commercially available starting materials. e3s-conferences.org

Tandem and One-Pot Reactions:

To improve efficiency and reduce the number of synthetic steps, tandem and one-pot reactions have been developed. One such method is a tandem sequential one-pot reaction that utilizes both hydroamination and asymmetric transfer hydrogenation to produce 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org This process is noted for its practicality and high enantioselectivity. organic-chemistry.org Another innovative approach involves a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines in a simple one or two-step process with high yields. organic-chemistry.org

Photocatalysis and Other Catalytic Systems:

Photocatalysis has emerged as a powerful tool in organic synthesis, and its application to the formation of morpholine rings is a notable advancement. A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes can produce substituted morpholines under continuous flow conditions. organic-chemistry.org This method employs an inexpensive organic photocatalyst, tetraphenylporphyrin (B126558) (TPP), and a Lewis acid additive. organic-chemistry.org

Beyond palladium and photocatalysis, other catalytic systems have been explored. Boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form morpholines. organic-chemistry.org Furthermore, a base-free palladium(II) catalyst system has been effective in a Wacker-type aerobic oxidative cyclization of alkenes to yield various nitrogen heterocycles, including morpholines. organic-chemistry.org Iron(III) has also been utilized as a catalyst for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org

A concise synthesis of stereodefined C-substituted morpholines can also be achieved through the reaction of 1,2-amino alcohols or diamines with an α-phenylvinylsulfonium salt. organic-chemistry.org These emerging techniques collectively represent the forefront of morpholine synthesis, offering a versatile toolbox for the construction of structurally diverse and complex molecules.

| Emerging Synthetic Technique | Key Features | Reactants/Substrates | Catalyst/Reagent | Products |

| Palladium-Catalyzed Carboamination | Stereoselective synthesis of cis-3,5-disubstituted morpholines. nih.gove3s-conferences.org | Enantiomerically pure amino alcohols, aryl/alkenyl bromides. nih.gov | Palladium catalyst. nih.gov | cis-3,5-Disubstituted morpholines. nih.gov |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Efficient, practical, and enantioselective one-pot synthesis. organic-chemistry.org | Aminoalkyne substrates. organic-chemistry.org | Ruthenium catalyst. organic-chemistry.org | 3-Substituted morpholines. organic-chemistry.org |

| Photocatalytic Coupling (SLAP Reagents) | Scalable, continuous flow conditions, uses an inexpensive organic photocatalyst. organic-chemistry.org | Silicon amine protocol (SLAP) reagents, aldehydes. organic-chemistry.org | Tetraphenylporphyrin (TPP), Lewis acid. organic-chemistry.org | Substituted morpholines. organic-chemistry.org |

| Boron Trifluoride Etherate-Mediated Cyclization | Intramolecular hydroalkoxylation. organic-chemistry.org | Nitrogen-tethered alkenes. organic-chemistry.org | Boron trifluoride etherate. organic-chemistry.org | Morpholines. organic-chemistry.org |

| Wacker-Type Aerobic Oxidative Cyclization | Base-free conditions. organic-chemistry.org | Alkenes. organic-chemistry.org | Pd(DMSO)₂(TFA)₂. organic-chemistry.org | Morpholines and other N-heterocycles. organic-chemistry.org |

| Iron(III)-Catalyzed Diastereoselective Synthesis | Diastereoselective formation of C-O or C-N bonds. organic-chemistry.org | 1,2-Amino ethers, 1,2-hydroxy amines with an allylic alcohol. organic-chemistry.org | Iron(III). organic-chemistry.org | 2,6- and 3,5-Disubstituted morpholines. organic-chemistry.org |

| Reaction with α-Phenylvinylsulfonium Salt | Concise synthesis of stereodefined products. organic-chemistry.org | 1,2-Amino alcohols, diamines. organic-chemistry.org | α-Phenylvinylsulfonium salt. organic-chemistry.org | C-Substituted morpholines. organic-chemistry.org |

| Redox Neutral Protocol | Simple, high-yielding, one or two-step process. organic-chemistry.org | 1,2-Amino alcohols. organic-chemistry.org | Ethylene sulfate, tBuOK. organic-chemistry.org | Morpholines. organic-chemistry.org |

Advanced Analytical Characterization in Chemical and Biological Research

High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, Mass Spectrometry)

High-resolution spectroscopy offers profound insights into the molecular structure and composition of a compound. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of novel molecules and the confirmation of existing ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is a powerful non-destructive technique that maps the carbon-hydrogen framework of a molecule. Through various experiments (e.g., 1H NMR, 13C NMR, COSY, HSQC), it is possible to determine the connectivity of atoms and infer the three-dimensional structure of 2-(4-Chlorophenyl)-2-methylmorpholine.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the aliphatic protons of the morpholine (B109124) ring, and the singlet for the methyl group protons.

¹³C NMR would reveal the number of chemically distinct carbon atoms in the molecule, including the quaternary carbons which are not visible in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that aids in structural identification.

For this compound (Molecular Formula: C₁₁H₁₄ClNO, Molecular Weight: 211.69 g/mol ), HRMS would confirm the elemental composition. thermofisher.com The fragmentation pattern under electron ionization would likely involve cleavage of the morpholine ring and the bond connecting the phenyl group, leading to characteristic fragment ions.

The table below shows predicted collision cross-section (CCS) values for various adducts of the compound, which is a key parameter in ion mobility-mass spectrometry, providing information about the ion's size and shape in the gas phase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 212.08367 | 145.0 |

| [M+Na]⁺ | 234.06561 | 152.1 |

| [M-H]⁻ | 210.06911 | 149.0 |

| [M+NH₄]⁺ | 229.11021 | 162.9 |

| [M+K]⁺ | 250.03955 | 148.5 |

| [M+H-H₂O]⁺ | 194.07365 | 138.6 |

Data sourced from PubChemLite. uni.lu Note: These are computationally predicted values.

Chromatographic Purity Assessment and Isolation Methodologies (e.g., UPLC, GC-MS)

Chromatographic techniques are essential for separating a compound from impurities, byproducts, or other components in a mixture. They are the cornerstone of purity assessment and can be adapted for preparative isolation.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of High-Performance Liquid Chromatography (HPLC) that uses smaller particle sizes in the stationary phase to achieve higher resolution, speed, and sensitivity. For this compound, a reverse-phase UPLC method would typically be developed to assess its purity. The compound is passed through a column, and its retention time is measured. The area of the resulting peak in the chromatogram is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks. For instance, commercial batches of this compound are often certified with a purity of 98% or 99% as determined by HPLC. thermofisher.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajpaonline.com It is well-suited for volatile and thermally stable compounds. Given that this compound has a predicted boiling point of 307.0°C at 760 mmHg, it is amenable to GC analysis. sigmaaldrich.com In a GC-MS analysis, the compound would first be vaporized and separated from any volatile impurities based on its boiling point and interactions with the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that confirms its identity. ajrconline.orgnist.gov This technique is particularly valuable for identifying and quantifying trace-level impurities. ajrconline.org

| Technique | Principle | Application for this compound |

| UPLC | Separation based on differential partitioning between a mobile and stationary phase. | Quantitative purity assessment, detection of non-volatile or thermally labile impurities. thermofisher.com |

| GC-MS | Separation of volatile components followed by mass-based identification. | Identification and quantification of volatile impurities and confirmation of the main compound's identity. ajpaonline.comnist.gov |

Crystallographic Analysis for Molecular Conformation and Chirality (e.g., X-ray Diffraction)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides unparalleled detail about molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

The process involves several key steps:

Crystallization: A high-purity sample of this compound must be coaxed into forming a single, well-ordered crystal. This is often the most challenging step in the analysis. nih.gov

Data Collection: The crystal is mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. This map is then interpreted to determine the positions of individual atoms, yielding a precise 3D model of the molecule.

For this compound, which possesses a chiral center at the C2 position of the morpholine ring, X-ray crystallography would be the definitive method to determine its absolute stereochemistry (R or S configuration). It would also reveal the preferred conformation of the morpholine ring (e.g., chair, boat) and the rotational orientation of the chlorophenyl group in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related chlorophenyl-containing molecules demonstrates the type of data that can be obtained. nih.govmdpi.com

Application of Advanced Hyphenated Techniques

Hyphenated techniques refer to the powerful combination of two or more analytical methods to achieve a level of analysis not possible with either technique alone. ajpaonline.com These integrated systems are particularly useful for the analysis of complex mixtures and the unambiguous identification of unknown substances. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably one of the most versatile and widely used hyphenated techniques in modern analytical chemistry. rsisinternational.org It couples the separation power of liquid chromatography (HPLC or UPLC) with the sensitive and specific detection of mass spectrometry. This technique is invaluable for analyzing compounds that are not suitable for GC-MS, such as those that are non-volatile or thermally unstable. In the context of this compound, LC-MS would be the method of choice for impurity profiling, allowing for the separation, identification, and quantification of synthesis-related impurities and degradation products. ajrconline.org

Advanced Combinations (e.g., LC-NMR-MS)

For even more challenging analytical problems, such as the complete structural elucidation of an unknown impurity in a sample of this compound, more advanced hyphenated systems can be deployed. The coupling of Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) provides an extraordinary amount of information from a single analysis. ajpaonline.comijarnd.com In this setup, compounds separated by the LC are passed through both an MS detector (to determine molecular weight and fragmentation) and an NMR flow cell (to acquire structural data), providing a comprehensive characterization of each component in the mixture. ijpsjournal.com

Pharmacological and Biological Activity Spectrum of 2 4 Chlorophenyl 2 Methylmorpholine and Its Derivatives

In Vitro Pharmacological Efficacy Studies

In vitro studies are fundamental to elucidating the mechanism of action of a compound at the molecular and cellular level. For morpholine (B109124) derivatives, these studies have revealed interactions with a variety of biological targets.

Receptor Binding and Modulation Profiling

The morpholine scaffold is a key component in many receptor ligands, contributing to both affinity and selectivity. nih.gov Its flexible conformation and the presence of a weak basic nitrogen and an oxygen atom allow for diverse interactions with receptor binding pockets. nih.gov

In a study of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, the compound exhibited high affinity for the σ1 receptor (Ki = 42 nM) and was 36-fold more selective for the σ1 receptor over the σ2 receptor. nih.gov Molecular docking studies suggested that the ionized morpholine ring forms a salt bridge with Asp126 in the ligand-binding pocket of the σ1 receptor. nih.gov

Another example is ACP-103, a potent 5-HT2A receptor inverse agonist, which competitively antagonized the binding of [3H]ketanserin to human 5-HT2A receptors with a mean pKi of 9.3 in membranes and 9.70 in whole cells. nih.gov This compound demonstrated significantly less affinity for 5-HT2C receptors and lacked affinity for 5-HT2B and dopamine D2 receptors. nih.gov

Table 1: Receptor Binding Affinity of Selected Morpholine Derivatives

| Compound | Receptor | Binding Affinity (pKi/Ki) | Reference |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 | Ki = 42 nM | nih.gov |

| ACP-103 | 5-HT2A | pKi = 9.3 | nih.gov |

This table presents data for morpholine derivatives as specific data for 2-(4-Chlorophenyl)-2-methylmorpholine was not found.

Enzyme Inhibition Kinetics and Selectivity

The morpholine ring is an integral part of the pharmacophore for a number of enzyme inhibitors. nih.gov Its presence can contribute to the potency and selectivity of the inhibitory activity.

While specific enzyme inhibition data for this compound is not available, research on other morpholine-containing compounds highlights their potential as enzyme inhibitors. For example, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and evaluated for their anti-cholinesterase activities. nih.gov Compound 11g from this series was found to be the most potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type AChE inhibitor. nih.gov

In another study, morpholine-substituted tetrahydroquinoline derivatives were investigated as potential mTOR inhibitors. mdpi.com Compound 10e emerged as a highly potent candidate with an IC50 of 0.033 µM against A549 lung cancer cells. mdpi.com

Table 2: Enzyme Inhibition Data for Selected Morpholine Derivatives

| Compound | Enzyme | IC50 | Type of Inhibition | Reference |

| 11g (a 4-N-phenylaminoquinoline derivative) | AChE | 1.94 ± 0.13 μM | Mixed-type | nih.gov |

| 11g (a 4-N-phenylaminoquinoline derivative) | BChE | 28.37 ± 1.85 μM | Not specified | nih.gov |

| 10e (a tetrahydroquinoline derivative) | mTOR | 0.033 µM (against A549 cells) | Not specified | mdpi.com |

This table presents data for morpholine derivatives as specific data for this compound was not found.

Cellular Pathway Perturbation Analysis

The interaction of morpholine derivatives with receptors and enzymes can lead to the perturbation of various cellular signaling pathways. Understanding these effects is crucial for elucidating their cellular mechanisms of action.

Specific cellular pathway analysis for this compound has not been reported. However, studies on other morpholine derivatives provide insights into their potential cellular effects. For instance, inhibitors of the PAR-2 signaling pathway, which can be targeted by small molecules, may be useful for treating inflammation and pain. nih.gov

A dual PI3K/mTOR inhibitor, PF-04691502, which contains a morpholine moiety, was shown to modulate the NF-κB signaling pathway in different cell lines. mdpi.com Treatment with this compound significantly restrained the NF-κB signaling pathway in cells exposed to inflammatory stimuli. mdpi.com Furthermore, in a neuronal cell line, PF-04691502 reduced the expression of α-synuclein, a protein implicated in Parkinson's disease. mdpi.com

In Vivo Pharmacological Response Assessment in Preclinical Models

In vivo studies are essential to translate in vitro findings into a physiological context and to evaluate the potential therapeutic efficacy of a compound.

Therapeutic Efficacy in Established Disease Models

While no in vivo efficacy data for this compound is currently available, studies on derivatives highlight the therapeutic potential of this chemical class. For example, a derivative of rimonabant, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), demonstrated neuroprotective effects in a mouse model of Parkinson's disease. nih.gov Prophylactic treatment with CDMPO decreased proinflammatory molecules, protected dopaminergic neurons, and improved behavioral impairments in the animal model. nih.gov

In another study, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were shown to produce antinociceptive effects in mice. nih.gov

Target Engagement and Biomarker Validation In Vivo

There is no available information on target engagement and biomarker validation for this compound in vivo.

Neuropharmacological Dimensions

The unique structural and physicochemical properties of the morpholine ring make it a valuable scaffold in the development of drugs targeting the central nervous system (CNS). nih.gov Its inclusion in a molecule can modulate pharmacokinetic and pharmacodynamic properties, enhancing the potential for interaction with CNS targets. nih.gov

Central Nervous System Receptor Interactions

Derivatives of this compound are being investigated for their interactions with various CNS receptors. The morpholine moiety itself is a key feature in many CNS-active compounds, where it can enhance potency through molecular interactions or act as a scaffold to correctly position other pharmacophoric elements. nih.gov The weak basicity of the nitrogen atom and the presence of an oxygen atom give the morpholine ring a specific pKa value and conformational flexibility, allowing it to engage in multiple lipophilic and hydrophilic interactions. nih.gov

Research into related heterocyclic structures has revealed specific receptor affinities. For instance, certain 2-aryl-5,6-dihydrothieno[2,3-h]cinnolin-3(2H)-ones, which are tricyclic compounds, have demonstrated a high affinity for benzodiazepine receptors (BZRs) in the rat brain. researchgate.net This suggests that derivatives incorporating the core structure may modulate GABA-A receptor activity, a key mechanism for anxiolytic and sedative effects. researchgate.net

Furthermore, the morpholine ring is a component of inhibitors designed to target enzymes involved in CNS pathologies. nih.gov For example, it is present in certain PI3K inhibitors developed for brain tumors, where the morpholine oxygen atom forms crucial interactions within the ATP-binding site of the enzyme. nih.gov The neuropharmacological effects can also be indirect. A pyrazole (B372694) derivative, 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has shown neuroprotective effects by exerting anti-inflammatory properties in microglial cells. nih.gov This compound was found to decrease proinflammatory molecules by targeting NF-κB and p38 MAPK signaling, thereby protecting dopaminergic neurons, indicating a potential therapeutic role in neuroinflammatory conditions like Parkinson's disease. nih.gov

Blood-Brain Barrier Translocation Mechanisms

A significant challenge in CNS drug development is ensuring the molecule can effectively cross the blood-brain barrier (BBB), a highly selective barrier formed by endothelial cells connected by tight junctions. mdpi.comnih.gov The ability of a compound to penetrate the BBB is largely governed by its physicochemical properties and its interaction with various transport mechanisms. mdpi.com

For small molecules like this compound and its derivatives, several translocation mechanisms are plausible:

Transmembrane Diffusion : This is a primary route for compounds with low molecular weight and sufficient lipid solubility. mdpi.com The molecule passively diffuses across the lipid bilayers of the endothelial cell membranes. nih.govnih.gov The morpholine ring can improve a compound's suitability for this pathway by balancing lipophilic and hydrophilic characteristics, which enhances both brain permeability and blood solubility. nih.gov

Carrier-Mediated Transport (CMT) : The BBB is equipped with numerous influx transporters, many from the solute carrier (SLC) superfamily, which facilitate the uptake of essential nutrients like amino acids and glucose. nih.govmdpi.com Drugs that mimic the structure of these endogenous substrates can be transported into the brain via this mechanism. mdpi.com

Active Efflux : The BBB also possesses active efflux transporters, such as P-glycoprotein (P-gp), which protect the brain by pumping xenobiotics back into the bloodstream. nih.gov The chemical structure of a drug determines its susceptibility to these efflux pumps, which can significantly limit its concentration in the CNS. nih.gov Drug design strategies may involve creating derivatives that are poor substrates for P-gp to enhance brain penetration. mdpi.com

Adsorptive-Mediated Transcytosis (AMT) : This mechanism involves the electrostatic interaction of positively charged molecules with the negatively charged surface of the brain endothelial cells, triggering their transport across the barrier. mdpi.com This pathway is typically associated with highly charged molecules. nih.gov

The presence of the morpholine ring is considered advantageous for CNS penetration, suggesting that derivatives of this compound likely utilize passive diffusion, potentially supplemented by interactions with transport systems, to enter the brain. nih.gov

Antimicrobial and Antiviral Properties

The morpholine scaffold is a recurring motif in compounds exhibiting antimicrobial and antiviral activity. researchgate.netmdpi.com Its derivatives have been synthesized and evaluated against a range of pathogenic microorganisms, demonstrating a broad spectrum of potential therapeutic applications.

Spectrum of Activity against Pathogenic Microorganisms

Combinatorial libraries of thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones have yielded potent antibacterial agents. nih.gov These compounds have demonstrated enhanced activity against pathogens responsible for respiratory tract infections, such as Haemophilus influenzae and Moraxella catarrhalis. nih.gov Other research has focused on pleuromutilin derivatives, which have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.govmdpi.com

Additionally, studies on nicotinonitrile derivatives containing a 4-chlorophenyl group have reported antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The broad applicability of the morpholine core is further supported by the general observation that many of its derivatives possess antibacterial, antimycobacterial, and antifungal properties. researchgate.net

| Derivative Class | Target Pathogens | Reference |

|---|---|---|

| Thiomorpholine Phenyloxazolidinones | Haemophilus influenzae, Moraxella catarrhalis | nih.gov |

| Pleuromutilin Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | nih.govmdpi.com |

| Nicotinonitrile Derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | nih.gov |

Mechanisms of Antimicrobial Action

The ways in which these compounds exert their antimicrobial effects are diverse and target various essential cellular processes in microorganisms. oregonstate.education The specific mechanism is dictated by the derivative's unique structure.

Common mechanisms of antibacterial action include:

Disruption of Cell Membranes : Some compounds are lipophilic and possess detergent-like properties that allow them to interact with and disrupt the integrity of bacterial cell membranes. oregonstate.education This can lead to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. mdpi.comnih.gov

Inhibition of Protein Synthesis : This is a well-established mechanism for several classes of antibiotics. oregonstate.education For example, pleuromutilin derivatives selectively bind to the peptidyl transferase center of the bacterial ribosome, thereby interfering with protein synthesis. nih.gov

Inhibition of Nucleic Acid Synthesis : Certain agents can interfere with the replication or transcription of bacterial DNA. oregonstate.education This can occur through direct binding to DNA, which can cause condensation of the genetic material and block the function of enzymes like DNA polymerase and RNA polymerase. mdpi.com

Inhibition of Cell Wall Synthesis : Antimicrobials can target the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. mdpi.com

Interference with Metabolic Pathways : Some drugs act as antimetabolites, blocking the synthesis of essential molecules like folic acid, which is necessary for the production of nucleic acids. oregonstate.education

For instance, certain copper and zinc complexes have demonstrated bactericidal action by increasing the permeability of the inner bacterial membrane and binding to bacterial DNA, which interferes with cellular functions like replication and transcription. mdpi.com

Antineoplastic Potentials and Cancer Biology Interventions

Derivatives containing the this compound backbone or related morpholine structures have emerged as promising candidates in oncology research. These compounds can intervene in cancer biology through various mechanisms, including the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.

Several series of 4-aminoquinazoline derivatives incorporating morpholine moieties have been evaluated as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). researchgate.net Many of these compounds showed potent inhibition of cancer cell proliferation across various human cancer cell lines. researchgate.net Similarly, 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant antitumor activity against the HepG2 human liver cancer cell line. nih.gov The mechanism of action for these compounds was linked to their ability to induce cell cycle arrest at the G0/G1 phase, thereby suppressing cancer cell proliferation. nih.gov

Another strategy involves targeting epigenetic mechanisms. Novel quinoline compounds have been developed to act as inhibitors and degraders of DNA methyltransferases (DNMTs), particularly DNMT3A. mdpi.com These compounds have shown the ability to induce apoptosis in U937 leukemia cells and exhibit potent antiproliferative effects against a broad panel of solid tumor cell lines, including those from lung, colon, cervical, and breast cancers. mdpi.com

| Derivative Class | Target Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Morpholino-4-anilinoquinolines | HepG2 (Liver Cancer) | Induction of G0/G1 cell cycle arrest | nih.gov |

| Quinoline Analogues | U937 (Leukemia), H1299 (Lung), HCT116 (Colorectal), HeLa (Cervical), M14 (Melanoma), HT1080 (Fibrosarcoma), MCF-7 (Breast) | Inhibition and degradation of DNA Methyltransferases (DNMTs), induction of apoptosis | mdpi.com |

| 4-Anilinoquinazoline Derivatives | Various human cancer cell lines | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition | researchgate.net |

Absence of Research Data Precludes a Detailed Pharmacological Analysis of this compound in Cancer

Despite a comprehensive search of scientific literature and databases, no specific research has been identified detailing the pharmacological and biological activities of the chemical compound this compound or its direct derivatives in the context of cancer. Consequently, a detailed article on its effects on cancer cell proliferation, apoptosis, and oncogenic signaling pathways, as requested, cannot be provided at this time.

The investigation for relevant studies included targeted searches for in vitro and in vivo evaluations of this specific compound against cancer cell lines, as well as any mechanistic studies elucidating its potential as an anticancer agent. However, these searches did not yield any publications, patents, or conference proceedings that have characterized the biological effects of this compound.

While the broader chemical classes to which this compound belongs, such as morpholines and compounds containing a chlorophenyl group, have been explored in medicinal chemistry for various therapeutic applications, including oncology, this general information does not suffice to create a scientifically accurate and specific profile for the requested compound. For instance, various derivatives of morpholine have been synthesized and tested for their cytotoxic effects against different cancer cell lines. Similarly, numerous quinoline derivatives, some of which incorporate a morpholine moiety, have been investigated for their ability to interfere with cancer-related signaling pathways. However, none of these studies specifically name or test this compound.

Without any available data on its biological activity, any discussion on the inhibition of cancer cell proliferation, induction of apoptosis, or modulation of oncogenic signaling pathways by this compound would be entirely speculative and would not meet the required standards of scientific accuracy. Therefore, the subsections outlined in the request, 4.5.1 and 4.5.2, cannot be addressed.

Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and authoritative article on the pharmacological and biological activity spectrum of this compound and its derivatives in cancer can be composed.

Structure Activity Relationship Sar and Advanced Computational Chemistry Studies

Dissection of Structure-Activity Relationships for 2-(4-Chlorophenyl)-2-methylmorpholine Analogues

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For this compound, SAR analysis focuses on three primary regions: the aromatic ring, the C2-substituents (methyl and chlorophenyl groups), and the morpholine (B109124) ring. By systematically altering these parts, researchers can deduce the structural requirements for optimal activity.

Key modifications and their predicted impact on activity include:

Aromatic Ring Substitution: The nature and position of the substituent on the phenyl ring are critical. The para-positioned chlorine atom contributes to the molecule's electronic and hydrophobic profile. Replacing chlorine with other halogens (F, Br, I) or with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3) groups can significantly alter binding affinity and selectivity. Moving the substituent to the ortho or meta positions would change the molecule's spatial arrangement and interaction with the target's binding pocket.

C2-Alkyl Group Modification: The methyl group at the C2 position also influences activity. Substituting it with larger alkyl groups (e.g., ethyl, propyl) could introduce steric hindrance, potentially reducing binding affinity. Conversely, smaller substituents or a simple hydrogen atom would alter the conformational dynamics and potency.

| Analogue Modification | Structural Change | Predicted Impact on Biological Activity |

|---|---|---|

| Aromatic Ring Substitution | Change 4-chloro to 4-fluoro | May alter binding affinity due to changes in electronegativity and size. |

| Aromatic Ring Substitution | Change 4-chloro to 4-methoxy | Could increase electron density and potentially introduce new hydrogen bond acceptor capabilities. |

| Aromatic Ring Substitution | Move chloro to 2- or 3-position | Likely to decrease activity due to altered spatial arrangement and steric clashes. |

| C2-Alkyl Group | Replace methyl with ethyl | May introduce steric hindrance, potentially reducing binding affinity. |

| Morpholine Ring | N-methylation | Eliminates hydrogen bond donor capability of the nitrogen, which could be critical for binding. |

Identification of Critical Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, the critical pharmacophoric elements are hypothesized to be:

Aromatic Ring: The 4-chlorophenyl group likely engages in hydrophobic and pi-stacking interactions within the receptor's binding site.

Halogen Atom: The chlorine atom can participate in halogen bonding or specific hydrophobic interactions, contributing to binding affinity and selectivity.

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring is a potential hydrogen bond acceptor.

Hydrogen Bond Donor/Acceptor: The nitrogen atom of the morpholine ring can act as a hydrogen bond donor (in its protonated state) or acceptor.

Hydrophobic Group: The methyl group at the C2 position provides a hydrophobic contact point.

These elements collectively define the spatial and chemical requirements for a molecule to interact effectively with its biological target.

Stereoelectronic Effects and Conformational Preferences on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the distribution of electrons (electronics) are paramount for biological activity. The C2 carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). These enantiomers may exhibit different biological activities due to the specific stereochemical requirements of the target binding site.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules. These methods are instrumental in drug discovery and development, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). chemrxiv.orgimrpress.com For this compound, docking studies would be used to place the molecule into the active site of its putative protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. nih.gov The results can predict key interactions, such as hydrogen bonds between the morpholine's heteroatoms and specific amino acid residues, or hydrophobic interactions involving the chlorophenyl and methyl groups. nih.gov This provides a structural hypothesis for the compound's mechanism of action.

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. fiveable.me An MD simulation would begin with the docked complex of this compound and its target protein. By simulating the movements of both the ligand and protein over a period of nanoseconds to microseconds, researchers can assess the stability of the predicted binding pose. mdpi.comnih.gov MD simulations also provide a detailed view of the conformational flexibility of the ligand and the protein, revealing how they adapt to each other upon binding and highlighting the dynamic nature of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com To develop a QSAR model for analogues of this compound, a set of structurally related compounds with measured biological activities is required. ijper.orgfrontiersin.org

For each compound, various molecular descriptors are calculated. These can include:

Hydrophobic descriptors: such as LogP (the logarithm of the partition coefficient between octanol and water).

Electronic descriptors: which quantify the electronic properties of the molecule, such as Hammett constants for substituents on the phenyl ring.

Steric descriptors: such as Molar Refractivity (MR), which relates to the volume of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Statistical methods, like multiple linear regression, are then used to build an equation that correlates these descriptors with biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

| Analogue (R in 4-position) | LogP (Hydrophobicity) | MR (Steric) | σp (Electronic) | Predicted Activity (Hypothetical) |

|---|---|---|---|---|

| -Cl | 2.8 | 6.03 | 0.23 | High |

| -F | 2.3 | 0.92 | 0.06 | Moderate-High |

| -CH3 | 2.7 | 5.65 | -0.17 | Moderate |

| -H | 2.2 | 1.03 | 0.00 | Low-Moderate |

| -NO2 | 2.1 | 7.36 | 0.78 | Low |

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the specific ADMET (Absorption, Distribution, Metabolism, Excretion) properties of the chemical compound this compound.

Extensive searches for research findings, in vitro studies, and metabolic data related to this specific compound did not yield the detailed information required to accurately and thoroughly address the outlined sections:

Admet Absorption, Distribution, Metabolism, Excretion Research Focus on Metabolism

Enzyme Induction and Inhibition Potential:No studies were found that investigated the potential of 2-(4-Chlorophenyl)-2-methylmorpholine to induce or inhibit key drug-metabolizing enzymes.

Due to the lack of specific scientific data for this compound, it is not possible to provide an article that is both scientifically accurate and strictly adherent to the requested outline without resorting to speculation. Further research and publication in the field of drug metabolism and pharmacokinetics would be necessary to provide the detailed findings required for this topic.

Future Research Trajectories and Translational Implications

Rational Design and Discovery of Next-Generation Morpholine (B109124) Compounds

The development of novel therapeutic agents from a lead compound like 2-(4-Chlorophenyl)-2-methylmorpholine would begin with a systematic exploration of its structure-activity relationship (SAR). nih.gov Rational drug design strategies would be employed to synthesize and evaluate new analogues with potentially enhanced potency, selectivity, and drug-like properties.

Key modifications could include:

Substitution on the Phenyl Ring: The 4-chloro substituent on the phenyl ring is a common feature in many bioactive compounds. Future research could explore the impact of replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions.

Modification of the Methyl Group: The methyl group at the 2-position could be replaced with other alkyl or aryl groups to probe the steric requirements of the binding site.

Substitution on the Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a key site for modification, allowing for the introduction of various substituents to alter polarity, basicity, and pharmacokinetic profiles.

An illustrative example of a virtual library for SAR exploration is presented below:

| Scaffold | R1 (Phenyl Substitution) | R2 (at C2) | R3 (at N4) | Potential Impact |

| 2-Phenyl-2-methylmorpholine | -H, -F, -Br, -CF3, -OCH3 | -CH3 | -H | Modulation of lipophilicity and electronic interactions. |

| 2-(4-Chlorophenyl)morpholine | -Cl | -H, -Ethyl, -Propyl | -H | Probing steric tolerance at the binding site. |

| This compound | -Cl | -CH3 | -Benzyl, -Acetyl, -SO2Ph | Altering solubility, metabolic stability, and target engagement. |

Integration of Omics Technologies in Mechanistic Studies

To understand the biological effects of this compound and its derivatives, a deep dive into their mechanism of action is crucial. Modern "omics" technologies offer a powerful toolkit for such investigations.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression in cells treated with the compound, researchers can identify the genes and signaling pathways that are affected. This can provide clues about the compound's molecular targets and downstream effects.

Proteomics: This involves the large-scale study of proteins. Quantitative proteomics can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions following compound treatment, offering a more direct picture of the cellular response.

Metabolomics: The study of small molecules (metabolites) within cells can indicate how the compound alters cellular metabolism. This is particularly relevant for diseases with a metabolic component, such as cancer or metabolic disorders.

A hypothetical workflow for an omics-based investigation could involve treating a relevant cell line (e.g., a cancer cell line or a neuronal cell line) with this compound and then performing multi-omics analysis at different time points.

Development of Advanced Delivery Systems for this compound

Even a highly potent compound can fail in the clinic if it cannot be effectively delivered to its site of action. Research into advanced drug delivery systems for this compound could significantly enhance its therapeutic potential. The morpholine ring itself can improve pharmacokinetic properties. nih.gov However, for specific applications, more sophisticated delivery strategies might be necessary.

Potential delivery systems could include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) could improve its solubility, protect it from degradation, and allow for targeted delivery to specific tissues or cells.

Prodrug Strategies: The morpholine nitrogen or other functional groups could be chemically modified to create a prodrug that is inactive until it reaches the target tissue, where it is converted to the active form. This can reduce off-target side effects.

Targeted Delivery Conjugates: The compound could be linked to a targeting moiety, such as an antibody or a peptide, that specifically recognizes a receptor on the surface of target cells.

Clinical Translation Potential and Biomarker Discovery

The ultimate goal of preclinical research is to translate promising findings into clinical applications. For this compound, the path to the clinic would involve several key steps. Based on patent literature for similar morpholine compounds, potential therapeutic areas could include neurological or immunological disorders. google.com

A critical aspect of clinical development is the identification of biomarkers. Biomarkers are measurable indicators of a biological state or condition and can be used to:

Patient Stratification: Identify patients who are most likely to respond to the drug.

Pharmacodynamic Assessment: Confirm that the drug is engaging its target and having the desired biological effect.

Efficacy Monitoring: Track the therapeutic response over time.

The data generated from omics studies would be invaluable for biomarker discovery. For example, a specific gene or protein that is consistently upregulated or downregulated by the compound could serve as a pharmacodynamic biomarker.

| Potential Therapeutic Area | Possible Biomarkers | Clinical Utility |

| Oncology | Ki-67, p53, specific phosphoproteins | Monitoring cell proliferation and tumor suppression pathways. |

| Neurodegenerative Disease | Tau protein, amyloid-beta, neurofilament light chain | Assessing neuronal damage and disease progression. |

| Inflammatory Disorders | C-reactive protein (CRP), pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Measuring systemic inflammation and response to treatment. |

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine to minimize isomer formation?

To minimize undesired isomers during synthesis, employ selective crystallization techniques using polar aprotic solvents (e.g., ethyl acetate or acetonitrile) to isolate the target compound. Evidence from analogous syntheses suggests that Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) can catalyze isomerization of intermediates, favoring thermodynamically stable configurations . Additionally, reaction conditions (temperature, solvent polarity) should be systematically varied to optimize regioselectivity.

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the morpholine ring structure and substituent positions. Aromatic protons from the 4-chlorophenyl group typically appear as doublets in the δ 7.2–7.5 ppm range.

- X-ray crystallography : For unambiguous structural determination. Use SHELX-97 for refinement, leveraging its robustness in handling small-molecule data .

- IR spectroscopy : To identify morpholine C-O-C stretching vibrations (~1,100 cm⁻¹) and aryl C-Cl bonds (~750 cm⁻¹).

Q. How can residual solvents or byproducts be quantified during purification?

Employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to detect low-boiling-point solvents. For non-volatile byproducts, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended.

Advanced Research Questions

Q. What computational strategies are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model electronic transitions and frontier molecular orbitals. For example, calculate HOMO-LUMO gaps to assess reactivity or charge-transfer potential. Similar studies on chlorophenyl-containing ligands demonstrate strong correlations between computed and experimental UV-Vis spectra .

Q. How can crystallographic data contradictions (e.g., disorder in the morpholine ring) be resolved?

Use SHELXL ’s restraints and constraints to model disorder. For severe cases, low-temperature (100 K) data collection reduces thermal motion artifacts. If twinning is observed (e.g., in monoclinic systems), apply the TwinRotMat tool in PLATON to refine twinning matrices .

Q. What experimental designs are recommended for analyzing pharmacological activity in vitro?

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., cytochrome P450 isoforms) with positive controls (e.g., ketoconazole).

- Cellular uptake studies : Radiolabel the compound with ¹⁴C or ³H and measure intracellular accumulation via scintillation counting.

- Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing Cl with F or adjusting morpholine methyl groups) to identify critical pharmacophores .

Q. How should researchers address discrepancies in isomer ratios reported across synthetic protocols?

Perform kinetic vs. thermodynamic control experiments :

- Vary reaction times and temperatures to determine if isomer ratios shift (indicating kinetic intermediates).

- Use dynamic NMR to monitor isomer interconversion rates.

- Cross-validate results with independent methods (e.g., chiral HPLC vs. X-ray crystallography) .

Q. What safety protocols are critical for handling this compound in lab settings?

- Personal protective equipment (PPE) : Wear nitrile gloves and chemical goggles due to potential skin/eye irritation (similar to chlorophenyl-containing compounds ).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill management : Neutralize acidic or basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.